molecular formula C17H35N2O6P B14031783 (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate CAS No. 2007910-51-0

(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate

Cat. No.: B14031783
CAS No.: 2007910-51-0
M. Wt: 394.4 g/mol
InChI Key: SNFMXEYPECDSCN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate is a complex organic compound with potential applications in various scientific fields. This compound features a dodecanamido group, an ethylamino group, and a dihydrogen phosphate group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the dodecanamido group: This can be achieved by reacting dodecanoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the ethylamino group: This step involves the reaction of an intermediate with ethylamine, often under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or modulating signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Dodecanamido-3-(methylamino)-3-oxopropyl dihydrogen phosphate
  • (S)-2-Dodecanamido-3-(propylamino)-3-oxopropyl dihydrogen phosphate
  • (S)-2-Dodecanamido-3-(butylamino)-3-oxopropyl dihydrogen phosphate

Uniqueness

(S)-2-Dodecanamido-3-(ethylamino)-3-oxopropyl dihydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethylamino group, in particular, may provide unique interactions with biological targets compared to similar compounds with different alkyl groups.

Properties

CAS No.

2007910-51-0

Molecular Formula

C17H35N2O6P

Molecular Weight

394.4 g/mol

IUPAC Name

[(2S)-2-(dodecanoylamino)-3-(ethylamino)-3-oxopropyl] dihydrogen phosphate

InChI

InChI=1S/C17H35N2O6P/c1-3-5-6-7-8-9-10-11-12-13-16(20)19-15(17(21)18-4-2)14-25-26(22,23)24/h15H,3-14H2,1-2H3,(H,18,21)(H,19,20)(H2,22,23,24)/t15-/m0/s1

InChI Key

SNFMXEYPECDSCN-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)NCC

Canonical SMILES

CCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)NCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.